1-[2-[Benzenesulfonyl-[(4-methylphenyl)methyl]amino]acetyl]piperidine-4-carboxamide
Overview
Description
1-[2-[Benzenesulfonyl-[(4-methylphenyl)methyl]amino]acetyl]piperidine-4-carboxamide is a complex organic compound that features a piperidine ring, a benzenesulfonyl group, and a 4-methylphenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[2-[Benzenesulfonyl-[(4-methylphenyl)methyl]amino]acetyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Benzenesulfonyl Intermediate: The initial step involves the reaction of benzenesulfonyl chloride with 4-methylbenzylamine under basic conditions to form the benzenesulfonyl intermediate.
Acetylation: The benzenesulfonyl intermediate is then acetylated using acetic anhydride to introduce the acetyl group.
Piperidine Ring Formation: The final step involves the reaction of the acetylated intermediate with piperidine-4-carboxylic acid under acidic conditions to form the target compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to enhance yield and purity. This can include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[2-[Benzenesulfonyl-[(4-methylphenyl)methyl]amino]acetyl]piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the benzenesulfonyl group.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of sulfonic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzenesulfonyl derivatives.
Scientific Research Applications
1-[2-[Benzenesulfonyl-[(4-methylphenyl)methyl]amino]acetyl]piperidine-4-carboxamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as an anticancer and antimicrobial agent due to its ability to inhibit enzymes like carbonic anhydrase IX.
Organic Synthesis: The compound serves as an intermediate in the synthesis of more complex molecules.
Material Science: It is used in the development of new materials with specific properties.
Mechanism of Action
The mechanism of action of 1-[2-[Benzenesulfonyl-[(4-methylphenyl)methyl]amino]acetyl]piperidine-4-carboxamide involves its interaction with molecular targets such as enzymes. For instance, it inhibits carbonic anhydrase IX by binding to its active site, thereby preventing the enzyme from catalyzing the conversion of carbon dioxide to bicarbonate . This inhibition can lead to a decrease in tumor cell proliferation and induce apoptosis.
Comparison with Similar Compounds
Similar Compounds
4-(Trifluoromethyl)benzenesulfonyl chloride: Similar in structure but contains a trifluoromethyl group instead of a methyl group.
4-Methylbenzylsulfonyl chloride: Similar in structure but lacks the piperidine and acetyl groups.
Uniqueness
1-[2-[Benzenesulfonyl-[(4-methylphenyl)methyl]amino]acetyl]piperidine-4-carboxamide is unique due to its combination of functional groups, which confer specific chemical reactivity and biological activity. Its ability to inhibit carbonic anhydrase IX with high selectivity makes it a promising candidate for therapeutic applications .
Properties
IUPAC Name |
1-[2-[benzenesulfonyl-[(4-methylphenyl)methyl]amino]acetyl]piperidine-4-carboxamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H27N3O4S/c1-17-7-9-18(10-8-17)15-25(30(28,29)20-5-3-2-4-6-20)16-21(26)24-13-11-19(12-14-24)22(23)27/h2-10,19H,11-16H2,1H3,(H2,23,27) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRDNYLZYOBMYCR-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN(CC(=O)N2CCC(CC2)C(=O)N)S(=O)(=O)C3=CC=CC=C3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H27N3O4S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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